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Compound of Interest

Compound Name: 4-Cyano-2-methoxybenzoic acid

Cat. No.: B1591558 Get Quote

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic

data for 4-Cyano-2-methoxybenzoic acid. Designed for researchers, scientists, and drug

development professionals, this document elucidates the structural features of this multifaceted

molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The

causality behind experimental choices and data interpretation is emphasized to provide field-

proven insights.

Introduction
4-Cyano-2-methoxybenzoic acid, with the molecular formula C₉H₇NO₃, is a substituted

aromatic carboxylic acid.[1] Its structure incorporates a benzene ring functionalized with a

carboxylic acid group, a methoxy group, and a cyano group. This unique combination of

electron-withdrawing (cyano and carboxylic acid) and electron-donating (methoxy) groups

creates a distinct electronic environment, which is reflected in its spectroscopic signatures.

Understanding these signatures is paramount for its identification, purity assessment, and the

prediction of its chemical behavior in various applications, including pharmaceutical and

materials science research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-Cyano-2-methoxybenzoic acid, both ¹H and ¹³C NMR provide critical

information for structural verification.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Cyano-2-methoxybenzoic acid is expected to show distinct

signals for the carboxylic acid proton, the methoxy protons, and the three aromatic protons.

Expected Chemical Shifts and Multiplicities:
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Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Carboxylic Acid

(-COOH)
~11.0 - 13.0 Broad Singlet 1H

The acidic proton

is highly

deshielded and

often exhibits a

broad signal due

to hydrogen

bonding and

chemical

exchange.[2]

Methoxy (-OCH₃) ~3.8 - 4.0 Singlet 3H

The protons of

the methoxy

group are

shielded by the

oxygen atom and

appear as a

sharp singlet as

there are no

adjacent protons

to couple with.[2]

[3]

Aromatic (H-6) ~7.8 - 8.0 Doublet 1H

This proton is

ortho to the

electron-

withdrawing

carboxylic acid

group, leading to

significant

deshielding. It

will appear as a

doublet due to

coupling with H-

5.
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Aromatic (H-5) ~7.6 - 7.8
Doublet of

Doublets
1H

This proton is

coupled to both

H-6 and H-3,

resulting in a

doublet of

doublets.

Aromatic (H-3) ~7.5 - 7.7
Singlet (or

narrow doublet)
1H

This proton is

adjacent to the

methoxy group

and meta to the

cyano group. It is

expected to

show minimal

coupling.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-methoxybenzoic acid
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

optimal signal resolution.

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon

environments in the molecule.

Expected Chemical Shifts:
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Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Rationale

Carboxylic Acid (-COOH) ~165 - 170

The carbonyl carbon of the

carboxylic acid is highly

deshielded due to the two

adjacent oxygen atoms.[4]

Aromatic (C-2, attached to -

OCH₃)
~158 - 162

The carbon atom attached to

the electron-donating methoxy

group is significantly

deshielded.

Aromatic (C-4, attached to -

CN)
~135 - 140

The carbon attached to the

electron-withdrawing cyano

group is deshielded.

Aromatic (C-6) ~132 - 135

This carbon is ortho to the

carboxylic acid group and is

deshielded.

Aromatic (C-1, attached to -

COOH)
~120 - 125

The ipso-carbon of the

carboxylic acid group.

Nitrile (-C≡N) ~115 - 120

The carbon of the cyano group

has a characteristic chemical

shift in this region.

Aromatic (C-5) ~118 - 122

Aromatic (C-3) ~110 - 115

Methoxy (-OCH₃) ~55 - 60

The carbon of the methoxy

group is shielded compared to

the aromatic carbons.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 4-Cyano-2-methoxybenzoic acid will be characterized by the vibrational

frequencies of the carboxylic acid, cyano, and methoxy groups, as well as the aromatic ring.
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Characteristic IR Absorption Bands:

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

Carboxylic Acid O-H 3300 - 2500 Broad
O-H stretch

(hydrogen-bonded)

Aromatic C-H 3100 - 3000 Medium C-H stretch

Cyano C≡N 2240 - 2220 Strong, Sharp C≡N stretch[5]

Carboxylic Acid C=O 1720 - 1680 Strong, Sharp C=O stretch

Aromatic C=C 1600 - 1450 Medium to Strong C=C stretch

C-O (ether and acid) 1320 - 1210 Strong C-O stretch

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide)

pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a

small amount of the sample with dry KBr powder and press it into a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺˙) for 4-Cyano-2-methoxybenzoic acid is expected at an m/z of

177, corresponding to its molecular weight.[1] Common fragmentation pathways for benzoic
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acid derivatives involve the loss of neutral fragments from the functional groups.

[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.

[M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group.[6]

[M-31]⁺: Loss of a methoxy radical (•OCH₃).

[M-45]⁺: Loss of the carboxyl radical (•COOH).

Experimental Workflow for Mass Spectrometry

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

system.

Ionization: Electron Ionization (EI) is a common method for small organic molecules, typically

using an electron energy of 70 eV.[7]

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

separates the ions based on their mass-to-charge ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic compounds like 4-Cyano-2-methoxybenzoic acid exhibit characteristic absorption

bands in the UV region. The presence of the chromophoric carboxylic acid, cyano, and

methoxy groups on the benzene ring will influence the position and intensity of these

absorptions. The spectrum is expected to show absorptions corresponding to π → π*

transitions of the aromatic system.

Expected Absorption Maxima (λmax):

An intense absorption band is expected in the range of 240-260 nm.
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A second, possibly less intense, band may appear at a longer wavelength, around 280-300

nm.

The exact positions of these maxima will be influenced by the solvent used for the analysis.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 4-Cyano-2-methoxybenzoic acid in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be

adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400

nm. A blank spectrum of the solvent should be recorded and subtracted from the sample

spectrum.

Workflow for Spectroscopic Analysis

Conclusion
The spectroscopic analysis of 4-Cyano-2-methoxybenzoic acid provides a detailed blueprint

of its molecular structure. Each technique offers complementary information: NMR

spectroscopy defines the carbon-hydrogen framework, IR spectroscopy identifies the key

functional groups, mass spectrometry confirms the molecular weight and reveals fragmentation

patterns, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from

these methods, a confident and comprehensive structural elucidation can be achieved, which is

a critical step in any research or development endeavor involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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